molecular formula C21H17ClN2O2 B12022670 N'-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 443979-14-4

N'-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B12022670
CAS No.: 443979-14-4
M. Wt: 364.8 g/mol
InChI Key: OHNRIZBEHWNMNZ-OEAKJJBVSA-N
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Description

N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C21H17ClN2O2 and a molecular weight of 364.835 g/mol . This compound is known for its unique structure, which includes a benzylidene group, a chlorobenzyl group, and a benzohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation of 4-((4-chlorobenzyl)oxy)benzohydrazide with benzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction could produce benzyl derivatives.

Scientific Research Applications

N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide can be compared with other similar compounds, such as:

  • N’-Benzylidene-4-((4-methylbenzyl)oxy)benzohydrazide
  • N’-Benzylidene-4-((4-ethoxybenzyl)oxy)benzohydrazide
  • N’-Benzylidene-4-((4-propoxybenzyl)oxy)benzohydrazide

These compounds share similar structural features but differ in the substituents on the benzylidene or benzohydrazide moieties. The unique combination of substituents in N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide contributes to its distinct chemical and biological properties .

Properties

CAS No.

443979-14-4

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C21H17ClN2O2/c22-19-10-6-17(7-11-19)15-26-20-12-8-18(9-13-20)21(25)24-23-14-16-4-2-1-3-5-16/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

OHNRIZBEHWNMNZ-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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